2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
CAS No.: 1019106-41-2
Cat. No.: VC11930258
Molecular Formula: C19H22N6O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-41-2 |
|---|---|
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C19H22N6O2/c1-12-13(2)24-25(14(12)3)18-10-9-17(22-23-18)20-15-5-7-16(8-6-15)21-19(26)11-27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,26) |
| Standard InChI Key | BTOQSBYBLVZWCY-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC)C |
Introduction
2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound with a molecular formula of C19H22N6O2 and a molecular weight of approximately 366.4 g/mol . This compound features a methoxy group, an acetamide moiety, and a pyrazole derivative linked to a pyridazine ring, which are crucial for its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Behavior
The synthesis of 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The compound's chemical behavior can be analyzed through reactions typical of acetamides and substituted aromatic compounds.
Biological Activities and Potential Applications
While specific biological activities of 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide have not been extensively documented, compounds with similar structures often exhibit promising pharmacological properties. These include potential anticancer, anti-inflammatory, and cardiovascular effects, depending on the specific functional groups present.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide, such as:
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4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: Exhibits antibacterial and anticancer properties.
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2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide: Has a similar structure but with a benzamide moiety instead of acetamide .
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide | 1019106-41-2 | Acetamide moiety, pyrazole and pyridazine rings |
| 4-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide | N/A | Sulfonamide group, potential antibacterial and anticancer activities |
| 2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | 1019106-46-7 | Benzamide moiety, similar aromatic system |
Future Research Directions
Further research on 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide should focus on its synthesis optimization, biological activity screening, and pharmacokinetic studies to explore its therapeutic potential fully. Techniques such as molecular docking and in vitro assays can provide valuable insights into its interactions with biological targets and potential applications in medicine.
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